2-(2-ethoxybenzylidene)malononitrile CAS number and molecular weight
2-(2-ethoxybenzylidene)malononitrile CAS number and molecular weight
An In-Depth Technical Guide to 2-(2-ethoxybenzylidene)malononitrile
Introduction
2-(2-ethoxybenzylidene)malononitrile is a derivative of benzylidenemalononitrile, a class of organic compounds recognized for their versatile applications as key intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] These compounds are structurally characterized by a benzene ring and a malononitrile group linked by a double bond. The specific subject of this guide, with an ethoxy group at the ortho position of the benzene ring, possesses distinct electronic and steric properties that influence its reactivity and potential biological activity. This document provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via the Knoevenagel condensation, an exploration of the reaction mechanism, and a discussion of its potential applications in research and drug development.
Compound Identification and Physicochemical Properties
The fundamental identifiers and computed physicochemical properties of 2-(2-ethoxybenzylidene)malononitrile are summarized below. These data are critical for laboratory handling, analytical characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 2826-31-5 | [4] |
| Molecular Formula | C₁₂H₁₀N₂O | [4] |
| Molecular Weight | 198.22 g/mol | [4] |
| Canonical SMILES | N#CC(C#N)=CC1=CC=CC=C1OCC | [4] |
| Topological Polar Surface Area | 56.81 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.51586 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 3 | [4] |
Synthesis via Knoevenagel Condensation
The primary and most efficient method for synthesizing 2-(2-ethoxybenzylidene)malononitrile is the Knoevenagel condensation.[5][6] This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (2-ethoxybenzaldehyde), followed by a dehydration reaction to yield the α,β-unsaturated product.[5][6] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[2][5]
Reaction Scheme
Caption: Knoevenagel condensation of 2-ethoxybenzaldehyde and malononitrile.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for Knoevenagel condensation.[6][7]
Materials:
-
2-ethoxybenzaldehyde (1.0 mmol, 150.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: To a 25 mL round-bottomed flask containing 10 mL of ethanol, add 2-ethoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (~3-5 drops) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In many cases, the product will begin to precipitate out of the solution as a solid.
-
Product Isolation: Upon completion of the reaction (typically within 1-2 hours, as indicated by TLC), collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the final product as a crystalline solid.[7][8]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point).
Mechanism of Action: The Knoevenagel Condensation
The Knoevenagel condensation proceeds through a well-established multi-step mechanism. The choice of a weak base is crucial to facilitate the deprotonation of the highly acidic methylene protons of malononitrile without inducing self-condensation of the aldehyde.[5]
-
Enolate Formation: The basic catalyst (piperidine) abstracts a proton from the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups. This results in the formation of a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2-ethoxybenzaldehyde, forming an aldol-type tetrahedral intermediate.
-
Protonation: The intermediate is protonated by the conjugate acid of the catalyst (or solvent) to form an alcohol.
-
Dehydration: Under the reaction conditions, this alcohol intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated carbon-carbon double bond of the final product, 2-(2-ethoxybenzylidene)malononitrile.
Caption: Simplified workflow of the Knoevenagel condensation mechanism.
Potential Applications in Drug Development and Research
While specific research on 2-(2-ethoxybenzylidene)malononitrile is limited, the broader class of benzylidenemalononitrile derivatives has demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][9]
-
Tyrosinase Inhibition: Several substituted benzylidenemalononitrile derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[10] This makes them promising candidates for the development of agents to treat hyperpigmentation disorders or for use in cosmetic skin-whitening products.[10][11] The 2-(3,4-dihydroxybenzylidene)malononitrile derivative, for instance, has shown strong anti-melanogenic effects.[10]
-
Antimicrobial and Antifungal Activity: The malononitrile moiety is a component of many compounds exhibiting significant antimicrobial and antifungal properties.[9] Further investigation into the specific activity of the 2-ethoxy derivative is warranted.
-
Anti-inflammatory Properties: Malononitrile derivatives have been shown to possess anti-inflammatory effects by inhibiting the expression of pro-inflammatory agents like iNOS and COX-2.[7][11]
-
Tyrosine Kinase Inhibition: The benzylidenemalononitrile scaffold is a known inhibitor of protein tyrosine kinases, which are crucial targets in cancer therapy.[7][12] This suggests potential applications in oncology research.
-
Precursor for Heterocyclic Synthesis: The α,β-unsaturated dinitrile system is a versatile building block in organic synthesis, serving as a precursor for the construction of various heterocyclic compounds that have their own diverse pharmacological profiles.[1][3]
Conclusion
2-(2-ethoxybenzylidene)malononitrile is a readily accessible organic compound with significant potential as a building block and a pharmacophore in medicinal chemistry. Its synthesis is straightforward via the robust and efficient Knoevenagel condensation. Based on the established biological activities of structurally related analogues, this compound serves as a valuable target for screening in drug discovery programs, particularly in the areas of dermatology, oncology, and infectious diseases. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize, modify, and explore the full potential of this versatile molecule.
References
-
2-(4-((2-METHOXYBENZYL)OXY)BENZYLIDENE)MALONONITRILE. NextSDS.[Link]
-
Knoevenagel condensation. Wikipedia.[Link]
-
Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry.[Link]
-
(2-Methoxybenzylidene)malononitrile | C11H8N2O | CID 17813. PubChem.[Link]
-
Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Crystallographic Communications.[Link]
-
Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate.[Link]
-
Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research.[Link]
-
Solvent optimization for the synthesis of 2-benzylidene malononitrile. ResearchGate.[Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.[Link]
-
Substitution pattern of the 2-(substituted benzylidene)malononitrile. ResearchGate.[Link]
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem.[Link]
-
Malononitrile: A Versatile Active Methylene Group. SciSpace.[Link]
-
2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget.[Link]
-
The Chemistry of Malononitrile and its derivatives. ResearchGate.[Link]
-
A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. RSC Publishing.[Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BENZYLIDENEMALONONITRILE | 2700-22-3 [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-[2-(Trifluoromethoxy)benzylidene]malononitrile | 255820-39-4 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
